Home > Products > Screening Compounds P22514 > mTOR Inhibitor WYE-23
mTOR Inhibitor WYE-23 - 1062169-46-3

mTOR Inhibitor WYE-23

Catalog Number: EVT-1470627
CAS Number: 1062169-46-3
Molecular Formula: C₂₆H₃₂N₈O₄
Molecular Weight: 520.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

WYE-354 is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR) []. It has been investigated for its potential in reversing multidrug resistance (MDR) in cancer cells [].

Future Directions

Further research is needed to fully elucidate the interactions of WYE-354 with the ABCB1 transporter and its potential applications in other contexts. The study suggests investigating alternative mTOR inhibitors that are not substrates for ABCB1 to overcome MDR in cancer cells [].

Everolimus (RAD001)

Compound Description: Everolimus is an orally available inhibitor of mTORC1, a protein complex that plays a key role in cell growth, proliferation, and survival. It has shown activity in various cancers, including Waldenstrom's macroglobulinemia [, ], mantle cell lymphoma [], and myelofibrosis []. Everolimus has been combined with other agents, such as bortezomib and rituximab [], and exemestane [], to enhance its efficacy.

Relevance: Although the specific structure of WYE-354 is not provided in the papers, it is described as an "effective and specific mTOR inhibitor" []. Everolimus, also a potent mTOR inhibitor, shares this mechanism of action with WYE-354. Both compounds target the mTOR pathway, albeit with potential variations in their specific binding sites or downstream effects.

Temsirolimus

Compound Description: Temsirolimus is an intravenously administered mTOR inhibitor that inhibits both mTORC1 and mTORC2 complexes. It has demonstrated activity in several malignancies, including advanced solid tumors [, ], mantle cell lymphoma [], and Ewing's sarcoma family tumors []. Temsirolimus has also been investigated in combination therapies, showing potential benefits when combined with cixutumumab [], bevacizumab, and cetuximab [].

Ridaforolimus

Compound Description: Ridaforolimus is another mTOR inhibitor investigated in combination with dalotuzumab, an anti-IGF1R antibody. Preclinical studies showed enhanced pathway inhibition with this combination, and a phase I study demonstrated promising clinical activity in advanced cancers, particularly ER+/high-proliferative breast cancer [].

Vistusertib (V)

Compound Description: Vistusertib is a small-molecule ATP competitive inhibitor of both mTORC1 and mTORC2 complexes. It has been investigated in combination with anastrozole in patients with hormone receptor-positive advanced/metastatic endometrial carcinoma, showing clinically meaningful improvement in 8w-PFR and median PFS [].

Sirolimus

Compound Description: Sirolimus, originally developed for immunosuppression in organ transplantation, is an mTOR inhibitor that has shown anti-tumor activity. It has been explored in combination with vorinostat in refractory Hodgkin lymphoma patients []. Additionally, its combination with nanoparticle albumin-bound paclitaxel has been studied in advanced cancers [].

GDC-0980

Compound Description: GDC-0980 is a dual PI3K/mTOR inhibitor investigated in advanced endometrial carcinoma []. It has shown clinical activity in patients with mesothelioma and adrenal cell carcinoma [].

AP23573

Compound Description: AP23573 is a non-prodrug rapamycin analog that potently inhibits mTOR [, ]. Preclinical studies demonstrated potent inhibition of proliferation in human tumor cell lines, and it elicited antitumor activity in xenograft animal models.

Torin-2

Compound Description: Torin-2 is a potent ATP competitive mTOR inhibitor that targets both mTORC1 and mTORC2. This new class of inhibitor has shown promising activity in preclinical studies of B-precursor acute lymphoblastic leukemia (B-pre ALL) [].

NVP-BEZ235

Compound Description: NVP-BEZ235 is a dual PI3K/mTOR inhibitor that has shown efficacy in preclinical models and is currently being evaluated in clinical trials for various cancers [, , , ]. It has demonstrated antitumor activity in experimental gastric cancer in combination with nab-paclitaxel [].

Overview

WYE-23, also known as WYE-125132, is a potent inhibitor of the mechanistic target of rapamycin (mTOR), a crucial kinase involved in various cellular processes, including growth, proliferation, and survival. The compound is classified as an ATP-competitive inhibitor, specifically targeting both mTOR complex 1 and mTOR complex 2. This dual inhibition is significant because mTOR complex 2 has been implicated in cancer progression and resistance to therapies that target mTOR complex 1 alone.

Source and Classification

WYE-23 was developed through extensive structure-activity relationship studies of pyrazolopyrimidine inhibitors. It is classified under the category of mTOR kinase inhibitors, often referred to as TORKinibs. These inhibitors are designed to provide more comprehensive inhibition of mTOR signaling pathways compared to traditional rapamycin analogs, which primarily inhibit mTOR complex 1.

Synthesis Analysis

Methods and Technical Details

The synthesis of WYE-23 involves multiple steps that include the construction of the pyrazolopyrimidine core and subsequent modifications to enhance potency and selectivity. The process typically employs techniques such as:

  1. Condensation Reactions: To form the pyrazolopyrimidine backbone.
  2. Substitution Reactions: To introduce various functional groups that improve binding affinity to the ATP-binding site of mTOR.
  3. Purification Techniques: Such as high-performance liquid chromatography (HPLC) to isolate the final product with high purity.

The synthetic pathway has been optimized to yield WYE-23 in significant quantities suitable for preclinical studies.

Molecular Structure Analysis

Structure and Data

WYE-23 features a unique molecular structure characterized by its pyrazolopyrimidine core with a morpholine substituent. The structural formula can be represented as follows:

C15H16N4O\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}

Key structural data includes:

  • Molecular weight: 284.31 g/mol
  • Melting point: Not specified in available literature but typically assessed during synthesis optimization.

The three-dimensional conformation allows for effective interaction with the ATP-binding site of mTOR, which is critical for its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

WYE-23 undergoes specific biochemical interactions that facilitate its inhibitory effects on mTOR. The primary reaction involves competitive inhibition at the ATP-binding site, where WYE-23 competes with ATP for binding. This results in the following key reactions:

  1. Inhibition of Phosphorylation: WYE-23 effectively inhibits the phosphorylation of downstream targets such as S6 kinase and eukaryotic initiation factor 4E-binding protein.
  2. Impact on Cell Signaling: By inhibiting both mTOR complexes, WYE-23 alters signaling pathways involved in cell growth and metabolism.

These reactions have been characterized through various biochemical assays, confirming WYE-23's efficacy in disrupting mTOR signaling.

Mechanism of Action

Process and Data

The mechanism of action for WYE-23 involves several steps:

  1. Binding: WYE-23 binds competitively to the ATP-binding site on both mTOR complex 1 and complex 2.
  2. Inhibition: This binding prevents ATP from phosphorylating key substrates involved in cell cycle progression and survival.
  3. Downstream Effects: The inhibition leads to reduced phosphorylation of crucial proteins such as AKT at serine 473 and S6K at threonine 389, ultimately resulting in decreased protein synthesis and cell proliferation.

Data from preclinical studies indicate that WYE-23 exhibits an IC50 value of approximately 0.19 nmol/L against recombinant mTOR, demonstrating its potency relative to other inhibitors.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

WYE-23 possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stability under ambient conditions has been assessed, with further studies required for long-term storage conditions.

These properties are critical for formulating the compound for biological studies.

Applications

Scientific Uses

WYE-23 is primarily investigated for its potential applications in cancer therapeutics due to its ability to inhibit both mTOR complexes effectively. Key applications include:

  1. Cancer Treatment: Preclinical studies have demonstrated significant antitumor activity against various cancer cell lines, including breast, lung, and renal cancers.
  2. Research Tool: As a potent inhibitor of the mTOR pathway, WYE-23 serves as a valuable tool in research aimed at understanding mTOR signaling dynamics in health and disease.
  3. Combination Therapies: Ongoing research explores its use in combination with other therapeutic agents to enhance anticancer efficacy.

Properties

CAS Number

1062169-46-3

Product Name

mTOR Inhibitor WYE-23

IUPAC Name

methyl 4-[6-[4-(cyclopropylcarbamoylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate

Molecular Formula

C₂₆H₃₂N₈O₄

Molecular Weight

520.58

InChI

InChI=1S/C26H32N8O4/c1-37-26(36)33-10-8-20(9-11-33)34-24-21(16-27-34)23(32-12-14-38-15-13-32)30-22(31-24)17-2-4-18(5-3-17)28-25(35)29-19-6-7-19/h2-5,16,19-20H,6-15H2,1H3,(H2,28,29,35)

InChI Key

NQNFBVOZVJAWSQ-UHFFFAOYSA-N

SMILES

COC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=NC(=N3)C4=CC=C(C=C4)NC(=O)NC5CC5)N6CCOCC6

Synonyms

4-[6-[4-[[(cyclopropylamino)carbonyl]amino]phenyl]-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic acid, methyl ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.